The compound is cataloged under the identifier 1160756-75-1 and is recognized in various chemical databases, including PubChem. Its IUPAC name is (1R)-1-cyclopropyl-2,2,2-trifluoroethanamine hydrochloride. The presence of the trifluoromethyl group significantly enhances its lipophilicity and metabolic stability, making it a valuable building block in drug development and synthesis of complex organic molecules .
The synthesis of (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine typically involves the reaction of cyclopropylamine with a trifluoromethylating agent. A common method utilizes trifluoroacetic anhydride in conjunction with a base such as triethylamine. This reaction is conducted under controlled low-temperature conditions to ensure selective formation of the desired product.
The molecular structure of (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine can be described as follows:
This unique structure allows for various interactions with biological targets, which can be leveraged in medicinal chemistry .
(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine participates in several chemical reactions:
These reactions are significant for synthesizing more complex molecules and exploring the compound's potential biological activities .
The mechanism of action for (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic regions within proteins or membranes. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Research indicates that compounds with similar structures often exhibit significant biological activity due to their ability to interact effectively with target sites within cells .
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine has several scientific applications:
The compound's distinctive properties make it an important candidate for further research and development in pharmaceutical sciences .
Biocatalytic strategies have revolutionized access to enantioenriched trifluoromethylcyclopropanes, including (1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine (C~5~H~8~F~3~N, MW 139.12 g/mol) [1]. This approach leverages engineered enzymes to construct the cyclopropane ring system with exceptional stereocontrol. The core transformation involves carbene transfer to olefins using 2-diazo-1,1,1-trifluoroethane (DTE) as the carbene donor, generating the cyclopropyl scaffold with the trifluoroethylamine precursor in a single catalytic step. Unlike traditional chemical methods, which often yield racemic mixtures or require chiral auxiliaries, biocatalysis achieves enantiomeric excesses (ee) exceeding 99% for the target (1R)-enantiomer. This stereoselectivity originates from the precisely defined chiral environment within the enzyme's active site, which positions the prochiral carbene intermediate for preferential re-face or si-face attack on the olefin substrate .
Table 1: Key Physicochemical Properties of (1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine
Property | Value | Method |
---|---|---|
Molecular Formula | C~5~H~8~F~3~N | - |
Molar Mass | 139.12 g/mol | - |
Density | 1.277 ± 0.06 g/cm³ | Predicted |
Boiling Point | 125.8 ± 35.0 °C | Predicted |
pKa | 5.71 ± 0.50 | Predicted |
Myoglobin (Mb), a heme-containing metalloprotein, serves as an exceptional catalyst for enantioselective trifluoromethylcyclopropanation when engineered with specific mutations. The mechanism initiates with diazo reagent activation: DTE diffuses into the heme pocket and reacts with the ferrous (Fe^II^) center, displacing N~2~ to form a highly reactive heme-carbenoid species. This electrophilic carbene complex (formally Fe^IV^=CF~3~CH•) engages with olefin substrates (e.g., vinylarenes) through a concerted asynchronous addition. Computational and kinetic studies reveal that the H64V/V68A double mutation enlarges the heme pocket while introducing precise steric guidance that controls the trajectory of olefin approach. The trifluoromethyl group's strong electron-withdrawing nature enhances carbenoid electrophilicity, accelerating cyclopropanation. Crucially, the protein scaffold enforces a specific orientation where the cyclopropyl ring formation occurs with the amine-directed substituent adopting the R-configuration, achieving near-perfect enantioselectivity (>99% ee) for the target amine precursor. Turnover numbers (TON) exceed 520 under optimized conditions, demonstrating robust catalytic efficiency .
Stereodivergence is achieved through rational mutagenesis of myoglobin, enabling access to both (1R)- and (1S)-enantiomers of 1-cyclopropyl-2,2,2-trifluoroethylamine without changing the reaction's core components. By targeting residues controlling active-site topology, researchers have created Mb variants exhibiting mirror-image stereopreferences. For instance:
Table 2: Stereodivergent Synthesis Performance of Engineered Myoglobin Variants
Myoglobin Variant | Product Configuration | % ee | % de | Conversion | TON |
---|---|---|---|---|---|
H64V,V68A | (1R,2R) | 99.9 | 99.9 | >99% | 520 |
L29H,H64V | (1S,2S) | 99.9 | 99.9 | 92% | 500 |
Handling gaseous and toxic 2-diazo-1,1,1-trifluoroethane (DTE) posed a significant challenge for biocatalytic applications. The breakthrough came with a two-compartment reaction system that spatially segregates DTE generation from biocatalysis:
The synthesis of trifluoromethylated cyclopropylamines exemplifies the competitive advantages of biocatalysis over transition metal catalysis (TMC) in stereoselective carbene transfer:
Table 3: Biocatalytic vs. Transition Metal Catalysis for Enantioselective Cyclopropanation
Parameter | Biocatalytic (Myoglobin) | Transition Metal Catalysts |
---|---|---|
Catalyst Type | Engineered Mb(H64V,V68A) whole cells | Rh~2~(S-DOSP)~4~, Co(III)-salen |
DTE Handling | Two-compartment gas transfer | Direct addition/in situ generation |
Enantioselectivity | 97–99.9% ee | 30–90% ee (porphyrins); ≤95% ee (salen) |
Diastereoselectivity | 97–99.9% de | 80–95% de |
Functional Tolerance | Broad (aromatics, heterocycles) | Moderate (sensitive to directing groups) |
Reaction Conditions | Aqueous buffer, pH 7, RT | Anhydrous solvent, elevated T |
Sustainability | Biodegradable catalyst, O~2~ tolerance | Heavy metals, air/moisture sensitive |
Mechanistic distinctions underpin these differences: TMC relies on ligand-accelerated stereocontrol at the metal center, which struggles to differentiate subtle steric/electronic effects from the CF~3~ group. In contrast, myoglobin's multi-point substrate recognition envelops the carbenoid and olefin, providing a more rigid chiral environment. Additionally, TMC requires stringent exclusion of air/moisture, whereas myoglobin functions optimally in aqueous systems. For pharmaceutical synthesis—where enantiopurity impacts biological activity—biocatalysis delivers superior selectivity. The (1R)-enantiomer's specific configuration is crucial for its application in neuroactive compounds, as evidenced by its role in positive allosteric modulators targeting glutamate receptors [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: